molecular formula C17H15BrClN5O B2688232 5-amino-1-(3-bromobenzyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-59-0

5-amino-1-(3-bromobenzyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2688232
CAS No.: 899981-59-0
M. Wt: 420.7
InChI Key: WAGMOKKYWQLNJG-UHFFFAOYSA-N
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Description

5-amino-1-(3-bromobenzyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a potent and selective cell-permeable inhibitor of glycogen synthase kinase-3β (GSK-3β). This enzyme is a serine/threonine kinase that plays a critical role in a multitude of cellular processes, including glycogen metabolism, gene transcription, and neuronal cell development. The compound acts as an ATP-competitive inhibitor, effectively modulating the Wnt/β-catenin signaling pathway, a key regulator of cell proliferation and differentiation. Its primary research value lies in the investigation of neurological disorders and cancers. Researchers utilize this inhibitor to probe the mechanisms underlying pathologies such as Alzheimer's disease , where GSK-3β is implicated in hyperphosphorylation of tau protein and the formation of neurofibrillary tangles. In oncology, its application extends to studying various cancers, as the inhibition of GSK-3β can influence oncogenic signaling networks, including those driven by MYC transcription factors . The specific substitution pattern on the triazole-carboxamide core, particularly the 3-bromobenzyl and 5-chloro-2-methylphenyl groups, is designed to optimize binding affinity and selectivity for the GSK-3β active site, making it a valuable chemical tool for dissecting complex kinase-dependent pathways in disease models.

Properties

IUPAC Name

5-amino-1-[(3-bromophenyl)methyl]-N-(5-chloro-2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClN5O/c1-10-5-6-13(19)8-14(10)21-17(25)15-16(20)24(23-22-15)9-11-3-2-4-12(18)7-11/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGMOKKYWQLNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-(3-bromobenzyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. The following sections detail its synthesis, biological activity, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C17_{17}H15_{15}BrClN5_5O
  • Molecular Weight : Approximately 406.7 g/mol

The compound features a triazole ring, an amine group, and various aromatic substituents that influence its pharmacological properties. The presence of bromine and chlorine atoms enhances its reactivity and potential biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Azide-Alkyne Cycloaddition : A common method for synthesizing triazole derivatives.
  • Coupling Reactions : Often involving aryl halides and palladium catalysts to achieve high yields.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial growth and modulate the bacterial DNA damage response. The compound may interact with specific molecular targets such as enzymes or receptors involved in bacterial resistance mechanisms.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Mode of Action
E. coli0.0063Inhibition of DNA repair mechanisms
S. aureus0.0125Disruption of cell wall synthesis

Anticancer Activity

The triazole derivatives are also recognized for their anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating apoptotic pathways and generating reactive oxygen species (ROS).

Case Study: Anticancer Efficacy

A recent study evaluated the compound's effects on H460 lung cancer cells, revealing an IC50_{50} value of 6.06 μM, indicating potent cytotoxicity. The mechanism involved increased expression of LC3 and γ-H2AX proteins, which are markers for autophagy and DNA damage response respectively .

Table 2: Anticancer Activity Data

Cancer Cell LineIC50_{50} (µM)Mechanism of Action
H4606.06Induction of apoptosis via ROS
Jurkat<10Modulation of apoptotic pathways

The biological activity of this compound can be attributed to its ability to bind selectively to certain enzymes and receptors within cellular pathways:

  • Enzyme Inhibition : It may inhibit key enzymes involved in DNA replication and repair.
  • Receptor Modulation : Potential interaction with G-protein coupled receptors could influence signaling pathways related to cell growth and apoptosis.

Scientific Research Applications

Biological Activities

The biological activities of 5-amino-1-(3-bromobenzyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide have been studied extensively:

Anticancer Activity

Research indicates that certain triazole derivatives exhibit promising anticancer properties. The compound has shown:

  • Inhibition of Tumor Growth : In vitro studies demonstrate its ability to suppress the proliferation of cancer cell lines.
  • Mechanism of Action : Likely involves modulation of enzyme activity related to cancer cell metabolism and signaling pathways.

Antimicrobial Properties

Triazole derivatives are known for their antifungal and antibacterial activities. The compound may exhibit:

  • Broad-spectrum Antimicrobial Effects : Effective against various pathogens due to its structural features that enhance interaction with microbial targets.
Activity TypeObservationsReference
AnticancerSignificant suppression of tumor growth
AntimicrobialBroad-spectrum activity against pathogens
Enzyme ModulationPotential inhibition of specific kinases

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound revealed:

  • Cell Lines Tested : Various cancer cell lines including breast and lung cancer.
  • Results : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties:

  • Pathogens Tested : Included both Gram-positive and Gram-negative bacteria.
  • Findings : The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting strong antibacterial activity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-bromobenzyl group undergoes nucleophilic substitution under specific conditions. For example:

  • Aromatic Bromine Reactivity : The bromine atom can participate in cross-coupling reactions (e.g., Suzuki–Miyaura coupling) in the presence of palladium catalysts.

Reaction Reagents/Conditions Product
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acidBiaryl-substituted triazole derivative
Buchwald–Hartwig AminationPd(dba)₂, Xantphos, amine nucleophileAryl amine-functionalized triazole derivative

This reactivity is critical for generating analogs with modified biological activity .

Triazole Ring Reactivity

The 1,2,3-triazole core participates in cycloaddition and metal coordination reactions:

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) : The triazole’s nitrogen atoms can act as ligands for Cu(I), enabling further functionalization.

  • Electrophilic Substitution : The electron-rich triazole ring undergoes electrophilic attack at the C4 or C5 positions under acidic conditions.

Carboxamide Group Transformations

The carboxamide group (-CONH-) exhibits the following reactivities:

  • Hydrolysis : Acidic or basic hydrolysis converts the carboxamide to a carboxylic acid.

    • Example: Reaction with 6M HCl at 100°C yields 5-amino-1-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid.

  • Condensation Reactions : Reacts with primary amines to form urea derivatives under dehydrating agents (e.g., DCC).

Amino Group Reactivity

The primary amine on the triazole ring participates in:

  • Diazotization : Forms diazonium salts with nitrous acid (HNO₂), which couple with phenols or amines to generate azo dyes.

  • Schiff Base Formation : Condenses with aldehydes/ketones to form imines.

Redox Reactions

  • Reduction :

    • The bromobenzyl group can be dehalogenated via catalytic hydrogenation (H₂/Pd-C) to form a benzyl-substituted derivative.

    • The triazole ring is stable under most reducing conditions but may undergo partial reduction with LiAlH₄.

  • Oxidation :

    • The amino group oxidizes to a nitro group with strong oxidants like KMnO₄/H₂SO₄.

Theoretical Insights

DFT studies on analogous triazoles reveal:

  • Reaction Pathways : Cycloaddition intermediates (e.g., triazolines) may undergo cycloreversion or 1,3-H shifts, depending on substituents .

  • Electronic Effects : Electron-withdrawing groups (e.g., -Br, -Cl) stabilize the triazole ring against electrophilic attack.

Case Study: Stability Under Physiological Conditions

A 2024 study demonstrated that the compound remains stable in pH 7.4 buffer but undergoes slow hydrolysis in acidic environments (pH < 3), releasing the carboxamide as a free carboxylic acid. This property is relevant for its pharmacokinetic profile.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related triazole derivatives, focusing on substituent effects, synthetic strategies, and biological activities.

Substituent Variations and Structural Analogues
Compound Name R1 (Benzyl/Substituent) R2 (Carboxamide Aryl Group) Key Structural Features Reference
Target Compound 3-bromobenzyl 5-chloro-2-methylphenyl Bromine (para), chloro (meta)
5-Amino-N-(4-bromo-3-methylphenyl)-... 4-chlorobenzyl 4-bromo-3-methylphenyl Chlorine (para), bromine (meta)
5-Amino-1-(carbamoylmethyl)-... (Lead 1) Carbamoylmethyl - β-turn mimetic scaffold
5-Amino-N-(2,5-dichlorophenyl)-... 4-methylphenyl 2,5-dichlorophenyl Dichloro substitution
5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl) 4-fluorobenzyl 3-methylphenyl Fluorine (para), methyl (meta)

Key Observations :

  • Halogen Effects : Bromine and chlorine substituents (as in the target compound) enhance lipophilicity and may improve membrane permeability compared to fluorine or methyl groups .
  • Carboxamide Aryl Group : The 5-chloro-2-methylphenyl group combines electron-withdrawing (Cl) and electron-donating (CH₃) effects, which could fine-tune electronic interactions in biological targets .

Q & A

Q. Methodological Answer :

Animal Models : Use xenograft mice (e.g., HT-29 colon cancer) for antitumor activity. Administer orally (10–50 mg/kg/day) for 4 weeks; monitor tumor volume via caliper.

Toxicokinetics : Measure plasma concentrations (LC-MS/MS) and assess liver/kidney function (ALT, BUN levels).

Ethical Compliance : Adhere to ARRIVE guidelines. Note: This compound is not FDA-approved ; strict institutional review is mandatory .

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